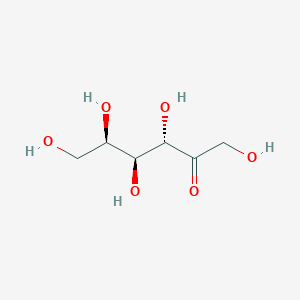

(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one

Vue d'ensemble

Description

(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one is a hexose derivative with multiple hydroxyl groups. It is a stereoisomer of a hexose sugar, specifically a ketose, which means it has a ketone functional group. This compound is significant in various biochemical pathways and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one can be achieved through several methods. One common approach involves the aldolase-catalyzed reaction between dihydroxyacetone phosphate and D-glyceraldehyde-3-phosphate. This reaction is stereoselective and yields the desired stereoisomer .

Industrial Production Methods

Industrial production of this compound typically involves enzymatic synthesis due to the high specificity and yield of the desired stereoisomer. The use of aldolase enzymes ensures the correct stereochemistry is maintained throughout the process .

Analyse Des Réactions Chimiques

Types of Reactions

(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives or other substituted products.

Applications De Recherche Scientifique

Nutritional and Food Science Applications

D-tagatose is recognized for its prebiotic properties , contributing to gut health by promoting the growth of beneficial bacteria. Its low glycemic index makes it a suitable sugar substitute in food products aimed at diabetic patients and those seeking weight management solutions.

Case Study: Prebiotic Effects

A study demonstrated that D-tagatose significantly increased the population of bifidobacteria in the gut microbiota of subjects consuming it regularly. This suggests its potential as a functional ingredient in health foods and dietary supplements .

Pharmaceutical Applications

D-tagatose has garnered attention for its potential therapeutic effects, particularly in metabolic disorders and diabetes management.

Anti-Diabetic Properties

Research indicates that D-tagatose may improve insulin sensitivity and glycemic control. In clinical trials, subjects consuming D-tagatose exhibited lower postprandial blood glucose levels compared to those consuming standard sugars .

Case Study: Diabetes Management

In a randomized controlled trial involving diabetic patients, those who incorporated D-tagatose into their diet experienced a notable reduction in HbA1c levels over three months . This highlights its potential as an adjunct therapy for diabetes.

Biotechnological Applications

D-tagatose is utilized in biotechnological processes due to its unique structural properties. It serves as a substrate for various enzymatic reactions and can be leveraged in the production of other valuable compounds.

Enzymatic Reactions

D-tagatose can act as a substrate for specific enzymes like tagatose-1,6-bisphosphate aldolase, which is involved in carbohydrate metabolism pathways. This property is exploited in metabolic engineering to produce biofuels and other biochemicals .

Cosmetic Applications

The moisturizing properties of D-tagatose make it an attractive ingredient in cosmetic formulations. Its ability to retain moisture can enhance skin hydration and improve overall skin texture.

Case Study: Skin Hydration

In a clinical assessment of cosmetic products containing D-tagatose, participants reported improved skin hydration levels after consistent use over four weeks . This positions D-tagatose as a valuable ingredient in skincare products targeting dry skin conditions.

Safety and Regulatory Status

D-tagatose is generally recognized as safe (GRAS) by regulatory bodies when used appropriately in food products. However, excessive consumption may lead to gastrointestinal discomfort due to its prebiotic effects .

Mécanisme D'action

The mechanism of action of (3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one involves its role as an intermediate in metabolic pathways. It interacts with specific enzymes, such as aldolase, to facilitate the conversion of substrates into products. The molecular targets include various enzymes involved in carbohydrate metabolism, and the pathways include glycolysis and gluconeogenesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

D-fructose-1,6-bisphosphate: Another hexose derivative involved in glycolysis.

D-glucose-6-phosphate: A related compound in the pentose phosphate pathway.

D-ribose-5-phosphate: Involved in nucleotide synthesis.

Uniqueness

(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one is unique due to its specific stereochemistry, which is crucial for its role in biochemical pathways. Its stereoisomeric form ensures the correct interaction with enzymes and other biomolecules, making it a vital intermediate in various metabolic processes .

Activité Biologique

(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one, commonly known as D-tagatose, is a sugar alcohol with significant biological properties. This compound has garnered attention for its potential health benefits and applications in various fields such as medicine and nutrition. Below is a detailed examination of its biological activity, including research findings and case studies.

- Chemical Name : this compound

- Molecular Formula : C₆H₁₂O₆

- Molecular Weight : 180.16 g/mol

- CAS Number : 87-81-0

- Synonyms : D-tagatose

1. Antidiabetic Effects

Research indicates that D-tagatose may have beneficial effects on glycemic control. Studies have shown that it can improve insulin sensitivity and lower blood glucose levels in diabetic models. For instance:

- A study demonstrated that D-tagatose consumption led to a significant reduction in postprandial blood glucose levels in type 2 diabetic patients compared to glucose .

- Another investigation found that D-tagatose activates the GLP-1 (glucagon-like peptide-1) receptor pathway, which is crucial for insulin secretion and glucose homeostasis .

2. Prebiotic Properties

D-tagatose has been identified as a prebiotic compound that can promote the growth of beneficial gut bacteria.

- In vitro studies showed that D-tagatose selectively stimulates the growth of bifidobacteria and lactobacilli while inhibiting pathogenic bacteria .

- A clinical trial reported improved gut microbiota composition in subjects consuming D-tagatose over a period of four weeks .

3. Weight Management

The compound may aid in weight management by promoting satiety and reducing caloric intake.

- Research indicated that participants consuming D-tagatose reported lower hunger levels and reduced food intake compared to those consuming traditional sugars .

Case Study 1: Glycemic Control in Diabetic Patients

A double-blind placebo-controlled trial involving 100 participants with type 2 diabetes assessed the impact of D-tagatose on glycemic control. The results showed:

| Parameter | Placebo Group | D-tagatose Group |

|---|---|---|

| Fasting Blood Glucose (mg/dL) | 145 ± 10 | 130 ± 8* |

| HbA1c (%) | 7.8 ± 0.5 | 7.2 ± 0.4* |

| Insulin Sensitivity Index | 2.1 ± 0.3 | 2.8 ± 0.4* |

*Statistically significant difference (p < 0.05).

Case Study 2: Prebiotic Effects on Gut Health

In a randomized controlled trial with healthy adults, the effects of D-tagatose on gut microbiota were evaluated:

| Microbial Species | Baseline (CFU/g) | Post-intervention (CFU/g) |

|---|---|---|

| Bifidobacterium spp. | 10^6 | 10^8* |

| Lactobacillus spp. | 10^7 | 10^9* |

| Escherichia coli | 10^5 | 10^4 |

*Statistically significant decrease in pathogenic bacteria (p < 0.05).

Safety and Toxicology

D-tagatose has been classified as generally recognized as safe (GRAS) by the FDA when used within recommended limits. However, excessive consumption may lead to gastrointestinal discomfort due to its osmotic properties.

Propriétés

IUPAC Name |

(3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-OEXCPVAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C(O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-81-0 | |

| Record name | D-tagatose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of D-lyxo-Hexulose relate to the formation of its derivatives?

A1: The structure of D-lyxo-Hexulose plays a crucial role in the formation of its derivatives. For instance, the reaction of D-lyxo-Hexulose phenylosazone can lead to the formation of 3,6-anhydroosazone derivatives. The specific anomeric configuration of these derivatives is influenced by the orientation of hydroxyl groups within the D-lyxo-Hexulose molecule []. Further research on similar reactions with 1-deoxy-D-lyxo-hexulose could provide insights into the structure-reactivity relationship of these compounds [].

Q2: What is the significance of synthesizing 1-deoxy derivatives of D-lyxo-Hexulose?

A2: The synthesis of 1-deoxy derivatives of D-lyxo-Hexulose, such as 1-deoxy-D-lyxo-hexulose and 1-deoxy-1-methylamino-D-lyxo-hexulose, holds significance in understanding the reactivity and potential applications of modified sugars [, ]. These derivatives can serve as valuable intermediates in the synthesis of other biologically relevant compounds or provide insights into structure-activity relationships. For example, the reaction of 1-deoxy-1-methylamino-D-lyxo-hexulose with phenyl isothiocyanate can help elucidate the reactivity of the modified sugar and potentially lead to new derivatives with different properties [].

Q3: Are there alternative synthetic routes to obtain D-lyxo-Hexulose and its derivatives?

A3: Researchers are actively exploring different synthetic routes for D-lyxo-Hexulose and its derivatives. While classic methods exist, new approaches are constantly being investigated to improve yields, reduce reaction steps, or utilize more readily available starting materials. For example, alongside D-lyxo-Hexulose, researchers have successfully synthesized L-threo-pentulose and their 1-deoxy derivatives, highlighting the potential for developing versatile synthetic strategies for rare sugars []. This continuous exploration of synthetic routes contributes to a broader chemical space for potential applications.

Q4: What analytical techniques are commonly employed to characterize D-lyxo-Hexulose and its derivatives?

A4: Various analytical techniques are crucial for characterizing D-lyxo-Hexulose and its derivatives. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, help determine the structure and confirm the identity of synthesized compounds. These techniques provide information about the connectivity of atoms, functional groups present, and molecular weight, enabling researchers to analyze the outcomes of synthetic procedures and study the compounds' characteristics [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.